molecular formula C27H33NO5 B267708 5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B267708
Peso molecular: 451.6 g/mol
Clave InChI: ZIXYYUQYZIEQAA-WJTDDFOZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as EHP-101, is a novel compound that has shown potential as a therapeutic agent for various diseases. It belongs to the class of compounds known as pyrrolones and has been extensively studied for its pharmacological properties.

Mecanismo De Acción

The mechanism of action of EHP-101 is not fully understood. However, it has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and neuronal function. EHP-101 has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects.
Biochemical and Physiological Effects:
EHP-101 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. EHP-101 has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. Additionally, EHP-101 has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of EHP-101 is its ability to modulate the endocannabinoid system, which is involved in regulating various physiological processes. Additionally, EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of EHP-101 is its complex synthesis process, which requires expertise in organic chemistry.

Direcciones Futuras

There are several future directions for the study of EHP-101. One potential direction is the development of EHP-101 as a therapeutic agent for multiple sclerosis, Huntington's disease, and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of EHP-101 and to identify its potential side effects. Furthermore, the synthesis of EHP-101 can be optimized to make it more accessible to researchers and clinicians. Overall, EHP-101 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for various diseases.

Métodos De Síntesis

The synthesis of EHP-101 involves the reaction of 4-ethylphenyl hydrazine with 4-isobutoxy-3-methylbenzoyl chloride to form the intermediate product, which is then reacted with 2-methoxyethyl acetoacetate and hydrochloric acid to yield the final product. The synthesis of EHP-101 is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

EHP-101 has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, Huntington's disease, and chronic pain. EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of these diseases.

Propiedades

Nombre del producto

5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Fórmula molecular

C27H33NO5

Peso molecular

451.6 g/mol

Nombre IUPAC

(4E)-5-(4-ethylphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33NO5/c1-6-19-7-9-20(10-8-19)24-23(26(30)27(31)28(24)13-14-32-5)25(29)21-11-12-22(18(4)15-21)33-16-17(2)3/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23+

Clave InChI

ZIXYYUQYZIEQAA-WJTDDFOZSA-N

SMILES isomérico

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCOC

SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCOC

SMILES canónico

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCOC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.